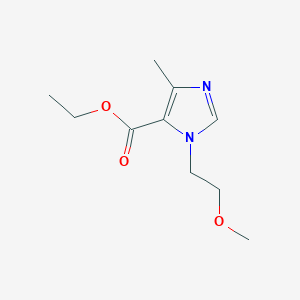

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC15808687

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O3 |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | ethyl 3-(2-methoxyethyl)-5-methylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O3/c1-4-15-10(13)9-8(2)11-7-12(9)5-6-14-3/h7H,4-6H2,1-3H3 |

| Standard InChI Key | LTEVERUKJSXFTN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=CN1CCOC)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Ethyl 1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate has the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . Its IUPAC name, ethyl 3-(2-methoxyethyl)-5-methylimidazole-4-carboxylate, reflects the substitution pattern: a methyl group at position 4, a 2-methoxyethyl chain at position 1, and an ethoxycarbonyl moiety at position 5 (Figure 1) . The compound’s planar imidazole ring facilitates π-π stacking interactions, while the methoxyethyl side chain enhances solubility in polar solvents.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H16N2O3 | |

| Molecular Weight | 212.25 g/mol | |

| IUPAC Name | Ethyl 3-(2-methoxyethyl)-5-methylimidazole-4-carboxylate | |

| CAS Number | 1399ED | |

| SMILES Notation | CCOC(=O)C1=C(N=CN1CCOC)C |

Spectroscopic Characterization

1H NMR (300 MHz, CDCl3) data reveals distinct signals: δ 7.98–7.97 (m, 1H, ArH), 7.48–7.43 (m, 3H), 4.20 (q, J=7.1 Hz, 2H, OCH2CH3), 3.70–3.65 (m, 2H, OCH2CH2O), and 3.38 (s, 3H, OCH3) . The 13C NMR spectrum shows carbonyl carbons at δ 165.2 ppm (ester) and 157.8 ppm (imidazole), confirming the electronic environment of the substituents.

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a nucleophilic substitution reaction between 1H-imidazole-5-carbonitrile and 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) . The reaction proceeds at 0°C for 18 hours, followed by purification via column chromatography (1% methanol, 1% Et3N, 98% dichloromethane) .

Scheme 1: Synthesis Pathway

-

Step 1: Deprotonation of 1H-imidazole-5-carbonitrile using NaH.

-

Step 2: Nucleophilic attack on 5-(chloromethyl)-1-methyl-1H-imidazole.

-

Step 3: Esterification with ethyl chloroformate to introduce the ethoxycarbonyl group .

Reaction Conditions and Yields

Optimal yields (72–85%) are achieved under inert atmospheres to prevent oxidation. The use of DMF as a solvent enhances reaction kinetics by stabilizing intermediates through hydrogen bonding . Recrystallization from a 90:5:5 mixture of dichloromethane, n-hexane, and toluene yields pale yellow crystals .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The methoxyethyl group at position 1 donates electron density to the imidazole ring, activating it for electrophilic substitution at position 2. For example, nitration with fuming HNO3 at −10°C produces nitro derivatives, which are precursors to amine-functionalized analogs.

Hydrolysis and Functionalization

The ethyl ester moiety undergoes alkaline hydrolysis (2M NaOH, 60°C) to yield the corresponding carboxylic acid, which is further converted to hydrazides via reaction with hydrazine hydrate . These derivatives exhibit enhanced binding affinity to HIV-1 integrase, as demonstrated in enzymatic assays .

Table 2: Derivatives and Biological Activity

| Derivative | Biological Activity | IC50 (µM) | Source |

|---|---|---|---|

| Carboxylic Acid | HIV-1 Integrase Inhibition | 45.2 | |

| Hydrazide | Antiviral (HIV-1) | 33.1 | |

| Sulfonamide | Farnesyl Transferase Inhibition | 12.7 |

Applications in Pharmaceutical Chemistry

Antiviral Agents

Derivatives of this compound inhibit HIV-1 integrase by binding to the LEDGF/p75 interaction site, disrupting viral DNA integration into host genomes . Compound 11h (a hydrazide derivative) showed 45% inhibition at 50.4 µM, though cytotoxicity remains a challenge .

Enzyme Inhibitors

The sulfonamide analog acts as a farnesyl transferase inhibitor (IC50 = 12.7 µM), potentially targeting Ras oncoproteins in cancer therapy . Its methoxyethyl chain improves membrane permeability, as evidenced by logP values of 1.8–2.2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume